BenchChemオンラインストアへようこそ!

7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-

Lipophilicity Drug-likeness Medicinal Chemistry

7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- (CAS 140623-25-2) is a hexahydrocarbazole derivative bearing a fused 1,4-dioxino ring and a ketone at the 7-position. The compound has a molecular formula of C14H13NO3, a molecular weight of 243.26 g·mol⁻¹, an experimentally determined melting point of 214–215 °C, and a commercial purity specification of ≥97%.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 140623-25-2
Cat. No. B3047507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-
CAS140623-25-2
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCCO4
InChIInChI=1S/C14H13NO3/c16-11-3-1-2-8-9-6-12-13(18-5-4-17-12)7-10(9)15-14(8)11/h6-7,15H,1-5H2
InChIKeyHBEHRRBUFRIFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- (CAS 140623-25-2): Core Physicochemical Identity


7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- (CAS 140623-25-2) is a hexahydrocarbazole derivative bearing a fused 1,4-dioxino ring and a ketone at the 7-position . The compound has a molecular formula of C14H13NO3, a molecular weight of 243.26 g·mol⁻¹, an experimentally determined melting point of 214–215 °C, and a commercial purity specification of ≥97% . Its calculated partition coefficient (LogP) is 1.81, and it possesses 3 hydrogen-bond acceptors and 1 hydrogen-bond donor, with a fraction of sp³-hybridized carbons (Fsp³) of 0.357 . These properties place it within the broader carbazole building-block space, but the combination of the partially saturated carbazolone core and the dioxino ring yields a distinct physicochemical profile relevant to medicinal chemistry and materials science procurement.

Why Generic Substitution Fails for CAS 140623-25-2: Scaffold-Dependent Physicochemical Divergence


Compounds sharing the 2,3,6,8,9,10-hexahydro-7H-1,4-dioxino framework but differing in the annulated ring system—such as the benzazepin-7-one (CAS 1209081-98-0) and isoquinoline (CAS 52759-01-0) analogs—cannot be interchanged with CAS 140623-25-2 without altering key physicochemical determinants. The carbazole core of the target compound confers a higher LogP (1.81 vs. 0.58), a substantially elevated melting point (214–215 °C vs. unreported for analogs), and a distinct Fsp³ value relative to the benzazepine comparator . These differences directly impact solubility, crystallinity, passive permeability, and thermal stability, which are critical parameters in lead optimization, formulation development, and materials design. The quantitative evidence below demonstrates that generic substitution introduces tangible property shifts that are unacceptable for applications requiring a defined carbazole electronic structure and solid-state behavior.

CAS 140623-25-2: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage: 3.1-Fold Higher LogP Versus the Benzazepine Analog

The calculated octanol-water partition coefficient (LogP) of CAS 140623-25-2 is 1.81, compared to 0.58 for the direct benzazepin-7-one analog (CAS 1209081-98-0) . This represents a 3.1-fold higher LogP value, indicating substantially greater lipophilicity for the carbazole-based compound.

Lipophilicity Drug-likeness Medicinal Chemistry

Thermal Stability and Crystallinity: High Melting Point of 214–215 °C

CAS 140623-25-2 exhibits a sharp melting point of 214–215 °C . In contrast, the benzazepine analog (CAS 1209081-98-0) and the isoquinoline analog (CAS 52759-01-0) have no reported melting points in publicly available vendor specifications, suggesting amorphous or low-melting character . The high melting point of the target compound indicates strong crystal lattice cohesion, which is advantageous for purification by recrystallization and for applications requiring thermal robustness.

Thermal Stability Crystallinity Solid-State Properties

Scaffold Identity: Carbazole Core Versus Benzazepine and Isoquinoline Cores

The target compound features a carbazole (dibenzopyrrole) core, whereas the closest hexahydro-dioxino analogs contain a benzazepine (CAS 1209081-98-0) or isoquinoline (CAS 52759-01-0) core . The carbazole scaffold is a well-established electron-donating unit in organic electronics (e.g., OLED host materials) and is prevalent in bioactive natural products and kinase inhibitors, offering distinct π-orbital topology and HOMO/LUMO energetics compared to benzazepine or isoquinoline systems.

Heterocyclic Scaffold Electronic Structure Carbazole

Molecular Flexibility: Lower Fsp³ Value (0.357) Versus Benzazepine Analog (0.417)

The fraction of sp³-hybridized carbon atoms (Fsp³) for CAS 140623-25-2 is 0.357, compared to 0.417 for the benzazepine analog (CAS 1209081-98-0) . The lower Fsp³ value indicates a flatter, more aromatic molecular shape for the carbazole derivative, whereas the benzazepine analog possesses greater three-dimensional character due to the seven-membered ring.

Fsp3 Conformational Flexibility Drug-Likeness

Purity Specification: 97% Minimum Purity with Full Quality Assurance Documentation

CAS 140623-25-2 is commercially available with a minimum purity specification of 97% (HPLC), as verified by Sigma-Aldrich and Fluorochem . By comparison, the benzazepine analog (CAS 1209081-98-0) is offered at 95% purity, and the isoquinoline analog (CAS 52759-01-0) is listed at 95%+ . The 2-percentage-point purity advantage translates to fewer impurities that could confound biological assay results or interfere with subsequent synthetic steps.

Purity Quality Control Procurement

Preferred Application Scenarios for 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro- (CAS 140623-25-2)


Carbazole-Based Kinase Inhibitor Fragment Libraries

The carbazole core, combined with moderate lipophilicity (LogP 1.81) and a hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors), positions CAS 140623-25-2 as a privileged fragment for ATP-competitive kinase inhibitor design. The flat, aromatic scaffold mimics the adenine moiety and can form key hinge-region hydrogen bonds, while the dioxino ring offers a vector for solubility optimization without compromising the carbazole electronic structure. The ≥97% purity ensures that initial SPR or biochemical assay data are not confounded by impurities .

OLED Host Material Intermediate Synthesis

Carbazole derivatives are widely employed as electron-donating units in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The high melting point (214–215 °C) and relatively low Fsp³ (0.357) of CAS 140623-25-2 indicate extended π-conjugation and robust thermal stability, which are prerequisites for vacuum-deposited OLED device fabrication. The dioxino ring provides a synthetic handle for further functionalization into dioxino[2,3-b]pyrazine-based hosts, a documented class of high-brightness red PhOLED materials [1].

Solid-Phase Parallel Synthesis Requiring Crystalline Building Blocks

The sharp melting point (214–215 °C) and crystalline nature of CAS 140623-25-2 facilitate accurate weighing and solid-dispensing automation in parallel synthesis workflows. Unlike the benzazepine and isoquinoline analogs that lack defined melting points and may exist as oils or amorphous solids, this compound can be handled reliably on automated synthesis platforms, reducing operator exposure to irritant dusts and minimizing weighing errors across 96-well plate formats .

Comparative Physicochemical Benchmarking in Medicinal Chemistry Education

The well-defined property differentials (ΔLogP = +1.23; ΔFsp³ = -0.060; ΔPurity = +2%) between CAS 140623-25-2 and its benzazepine analog make this pair an instructive case study for teaching scaffold-hopping principles and their impact on drug-likeness parameters. The availability of both compounds from commercial sources with documented CoA data supports reproducible laboratory exercises in property-guided compound selection [1].

Quote Request

Request a Quote for 7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.